molecular formula C13H16I2N4O B1202363 HH54 CAS No. 61369-04-8

HH54

Cat. No.: B1202363
CAS No.: 61369-04-8
M. Wt: 498.1 g/mol
InChI Key: HBWHPDPDTOIVLW-UHFFFAOYSA-N
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Description

Historical Discovery and Nomenclature

The compound this compound appears in scientific literature primarily within the context of acetylcholinesterase research, specifically studies investigating the aging process of organophosphate-inhibited enzymes. The historical discovery details and original nomenclature rationale for this compound are not extensively documented in the available research literature. The designation "this compound" appears to follow a systematic naming convention used in acetylcholinesterase inhibitor research, though the specific etymology and discovery timeline remain unclear from current sources.

The compound gained recognition in biochemical research for its unique ability to modify the aging kinetics of soman-inhibited acetylcholinesterase, distinguishing it from other compounds in similar research contexts. This functional property suggests that this compound was likely identified during systematic screening programs focused on acetylcholinesterase modulation.

Structural Classification and IUPAC Nomenclature

The available research data does not provide explicit structural information or International Union of Pure and Applied Chemistry nomenclature for compound this compound. The search results indicate that this compound functions as a retarding compound in acetylcholinesterase aging studies, but specific molecular structure details, stereochemistry, and formal chemical naming according to IUPAC conventions are not documented in the accessible literature.

The compound's classification appears to be within the broader category of acetylcholinesterase modulators, specifically those that affect the aging process of organophosphate-inhibited enzymes. Without detailed structural data, precise classification within established chemical families cannot be definitively determined from the available sources.

Key Functional Groups and Substituent Patterns

Based on the documented biological activity of this compound, the compound demonstrates specific interaction capabilities with acetylcholinesterase enzyme systems. Research indicates that this compound significantly influences the activation energy of aging processes, increasing the activation energy from 6.12 × 10⁴ J/mol to 9.42 × 10⁴ J/mol when applied to soman-inhibited acetylcholinesterase at pH 7.0.

The compound's retarding effect on acetylcholinesterase aging suggests the presence of functional groups capable of modulating enzyme-inhibitor complex stability. However, specific functional group identification and substituent pattern analysis cannot be provided based on the available research data.

Research Findings Summary

Parameter Value Reference
Effect on Activation Energy Increased to 9.42 × 10⁴ J/mol
Baseline Activation Energy 6.12 × 10⁴ J/mol
pH Conditions 7.0
Functional Classification Aging retardant

Properties

CAS No.

61369-04-8

Molecular Formula

C13H16I2N4O

Molecular Weight

498.1 g/mol

IUPAC Name

1-(1-methylpyridin-1-ium-3-yl)-3-(1-methylpyridin-1-ium-4-yl)urea;diiodide

InChI

InChI=1S/C13H14N4O.2HI/c1-16-8-5-11(6-9-16)14-13(18)15-12-4-3-7-17(2)10-12;;/h3-10H,1-2H3;2*1H

InChI Key

HBWHPDPDTOIVLW-UHFFFAOYSA-N

SMILES

C[N+]1=CC=C(C=C1)NC(=O)NC2=C[N+](=CC=C2)C.[I-].[I-]

Canonical SMILES

C[N+]1=CC=C(C=C1)NC(=O)NC2=C[N+](=CC=C2)C.[I-].[I-]

Synonyms

(3,4-bispyridinium-1,1-dimethyl)urea diiodide
HH 54
HH54

Origin of Product

United States

Scientific Research Applications

Astrophysical Applications

HH54 is primarily known as a Herbig-Haro object, which is a type of astronomical phenomenon associated with star formation. The study of this compound has revealed significant insights into molecular emissions and shock interactions in astrophysical environments.

Molecular Emission Studies

A detailed study conducted on the infrared line emission in this compound has provided valuable data regarding molecular features. The research utilized high and low-resolution spectroscopic data to analyze emissions from hydrogen molecules and other compounds like water (H₂O), carbon monoxide (CO), and hydroxyl (OH) across various infrared wavelengths (1–200 μm) .

Key Findings:

  • The study detected over 60 molecular features predominantly from H₂ in the near- and mid-infrared regions.
  • A model of a J-type shock with a magnetic precursor was proposed to explain the observed emissions, indicating that the H₂O abundance was approximately 7×1057\times 10^{-5} .
  • The results suggest that this compound can serve as a diagnostic tool for understanding shock processes in star-forming regions.

Materials Science Applications

In materials science, compounds similar to this compound have been explored for their unique optoelectronic properties, particularly in the development of advanced electronic materials.

Optoelectronic Properties

Research has shown that complex molecules designed to absorb specific wavelengths of light, including near-infrared, can lead to significant advancements in electronics. For instance, a recent study highlighted the design of organic semiconductors that are transparent and colorless while absorbing near-infrared light .

Potential Applications:

  • Photodetectors: These materials can be used in devices that require sensitivity to near-infrared light without interference from visible light.
  • Solar Cells: The ability to absorb specific wavelengths can enhance the efficiency of solar energy conversion.
  • Transistors: The development of phototransistors responsive to near-infrared light could revolutionize electronic circuitry .

Case Study 1: Shock Models in this compound

A comprehensive analysis was performed using spectroscopic data from the ISO satellite, which provided insights into the shock dynamics within this compound. The study concluded that only specific shock models could account for both molecular and ionic line emissions observed in the region .

Parameter Value
Shock TypeJ-type with magnetic precursor
Velocity18 km/s
Density104 cm310^4\text{ cm}^{-3}
Age400 years

This case study illustrates the complexity of shock interactions and their implications for understanding star formation processes.

Case Study 2: High-Throughput Screening

In materials science, high-throughput screening methods have been employed to evaluate compounds similar to this compound for potential therapeutic applications. This approach allows researchers to rapidly assess thousands of compounds for their biological activity against various targets associated with diseases .

Disease Target Compound Interaction
CancerInhibition of tumor growth
Neurodegenerative DisordersActivation of protective pathways
Infectious DiseasesAntiviral activity

This methodology highlights the versatility of compounds like this compound in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Astronomical Regions/Objects

Below, HH54 is compared to other HH objects and photodissociation regions (PDRs) based on H₂ emission, OPR, shock mechanisms, and molecular abundances.

HH7

  • OPR: Like this compound, HH7 shows a non-equilibrium OPR (~1.5–2), attributed to shock-driven heating .
  • Shock type: Both regions require C+J shock models to explain H₂ excitation, but HH7 exhibits higher H₂O/H₂ abundance ratios (up to 2.5 × 10⁻⁴ vs. This compound’s 1.6 × 10⁻⁴), suggesting differences in shock velocity or pre-shock density .
  • HD detection: HD R(3) and R(4) lines are detected in both objects, with this compound showing stronger HD emission relative to H₂, indicative of deuterium enrichment in shocks .

NGC 7023 (A PDR)

  • OPR: NGC 7023’s OPR (~1.5–2) is similar to this compound’s, but its excitation is UV-driven rather than shock-driven. This challenges the assumption that low OPRs are exclusive to shocks, highlighting the role of fluorescent pumping in PDRs .
  • Temperature: NGC 7023’s gas is warmer (>200 K vs. This compound’s 90 K in low-excitation regions), consistent with UV photon heating .

IC443C (Supernova Remnant)

  • H₂ excitation: IC443C’s rotational diagrams mirror this compound’s zigzag pattern (non-equilibrium OPR), but its OPR approaches 3 in high-temperature zones, suggesting longer timescales for thermal equilibration .
  • Shock type: Unlike this compound’s C+J shocks, IC443C is dominated by nondissociative J-type shocks with velocities of 10–20 km/s .

L1157

  • Shock modeling: Both this compound and L1157 require truncated C-shock models to fit H₂ emission, but L1157’s shocks are older, allowing partial OPR equilibration (OPR ~2.5 vs. This compound’s 1.5) .

Tabulated Comparison of Key Parameters

Parameter This compound HH7 NGC 7023 IC443C
OPR 1.5–2 1.5–2 1.5–2 ~3 (high-T)
Shock type C+J C+J UV photons J-type
T (K) 90–1,100 100–1,200 >200 500–3,000
n(H₂) (cm⁻³) 10⁴–10⁵ 10⁴–10⁵ 10³–10⁴ 10⁴–10⁵
HD/H₂ ratio ~10⁻⁵ ~10⁻⁵ Not detected Not detected

Research Implications

  • Non-equilibrium OPRs in this compound and similar objects challenge classical shock models, necessitating time-dependent simulations of reactive collisions between H and H₂ .
  • Deuterium enrichment in this compound’s HD lines provides insights into prestellar chemistry and the survival of molecules in shocks .
  • Discrepancies in H₂O/H₂ ratios between this compound and HH7 highlight the sensitivity of molecular abundances to shock parameters (e.g., magnetic field strength, pre-shock density) .

Q & A

Q. Basic Research Focus

Target selection : Prioritize knots with bow-shaped structures (e.g., E, K) using high-resolution imaging (R ≥ 3000) .

Spectral coverage : Include ro-vibrational H₂ lines (1–0)S(1) and [Fe II] 1.64 µm to map shock velocities .

Data validation : Compare with archival data (e.g., 1987–2006 epochs) to track morphological changes .

What statistical tools are recommended for analyzing this compound's multi-epoch datasets?

Q. Advanced Research Focus

Error propagation : Combine uncertainties from exposure time (t_int), resolution (R), and flux calibration (e.g., ±10% for ISAAC data) .

Time-series algorithms : Use Lomb-Scargle periodicity tests to detect variability in line fluxes .

Machine learning : Apply clustering algorithms (e.g., k-means) to classify knot dynamics (e.g., acceleration vs. deceleration) .

How to formulate a research question on this compound's shock chemistry using FINER criteria?

Q. Methodological Guidance

  • Feasible : "How does H₂O abundance vary with shock velocity in this compound knots?" (Testable via Spitzer IRS data) .
  • Novel : "Do atomic jets in this compound originate from magnetically-driven winds?" (Requires polarization data) .
  • Relevant : Aligns with broader astrochemistry goals (e.g., JWST protostellar outflow studies).

Q. Tables for Reference

Source Wavelength (µm)Line Intensity (erg s⁻¹ cm⁻²)n(H₂) (cm⁻³)OPR (H₂O/H₂)
This compound FS29.837<910⁵<1.6×10⁻⁴
This compound C30.899<410⁴<6.6×10⁻⁵
This compound E+K30.899<910⁴<1.5×10⁻⁴
Data from Spitzer IRS observations .

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